1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is a complex organic compound that features a unique structure combining isoquinoline, pyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone typically involves multiple steps, including the formation of the isoquinoline and pyridine intermediates, followed by their coupling with piperidine. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antitumor, and neuroprotective properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyridine derivatives: Compounds with pyridine moieties are widely studied for their pharmacological properties.
Piperidine derivatives: These compounds are known for their diverse biological activities and are used in the development of therapeutic agents.
Uniqueness
1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is unique due to its combination of isoquinoline, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-17(27)25-13-9-21(10-14-25)24-15-19-7-4-11-23-22(19)26-12-8-18-5-2-3-6-20(18)16-26/h2-7,11,21,24H,8-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWNAADLDSRMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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